JNJ-10258859

PDE5 inhibition enzyme kinetics erectile dysfunction

Researchers requiring precise cGMP pathway modulation without off-target PDE interference face limited options. JNJ-10258859 solves this with a Ki of 0.23 nM against PDE5 and ≥22,000-fold selectivity over PDE1-4, minimizing PDE1/PDE6-linked artifacts. - Ki PDE5: 0.23 nM; ≥22,000-fold over PDE1-4; 27-fold over PDE6 - Validated in RFL-6 cGMP accumulation and anesthetized dog erection models - Serves as a benchmark reference standard for PDE5 inhibitor development

Molecular Formula C30H24N4O3
Molecular Weight 488.5 g/mol
CAS No. 374927-03-4
Cat. No. B1672989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-10258859
CAS374927-03-4
Synonyms(R)-(-)-3-(2,3-dihydro-benzofuran-5-yl)-2-(5-(4-methoxy-phenyl)-pyrimidin-2-yl)-1,2,3,4-tetrahydro-pyrrolo(3,4-b)quinolin-9-one
JNJ-10258859
JNJ10258859
Molecular FormulaC30H24N4O3
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(N=C2)N3CC4=C(C3C5=CC6=C(C=C5)OCC6)NC7=CC=CC=C7C4=O
InChIInChI=1S/C30H24N4O3/c1-36-22-9-6-18(7-10-22)21-15-31-30(32-16-21)34-17-24-27(33-25-5-3-2-4-23(25)29(24)35)28(34)20-8-11-26-19(14-20)12-13-37-26/h2-11,14-16,28H,12-13,17H2,1H3,(H,33,35)/t28-/m1/s1
InChIKeyMVMQGWXVSBNFLB-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-10258859 PDE5 Inhibitor for Erectile Dysfunction Research: Potency and Selectivity Profile


JNJ-10258859 is a highly potent and selective phosphodiesterase type 5 (PDE5) inhibitor, with a Ki of 0.23 nM against human PDE5 [1]. It is a small molecule (MW 488.54) with the IUPAC name (R)-(−)-3-(2,3-dihydro-benzofuran-5-yl)-2-[5-(4-methoxy-phenyl)-pyrimidin-2-yl]-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one, and CAS number 374927-03-4 . The compound was developed by Johnson & Johnson and has been characterized for its potential in erectile dysfunction research [1].

Why PDE5 Inhibitors Like JNJ-10258859 Are Not Interchangeable: Selectivity Matters


PDE5 inhibitors, while sharing a common target, exhibit clinically meaningful differences in their selectivity profiles across the broader phosphodiesterase family, particularly PDE6 and PDE1. Non-selective inhibition of PDE6 is associated with visual disturbances, while inhibition of PDE1 may contribute to cardiovascular effects [1]. JNJ-10258859 demonstrates a ≥22,000-fold selectivity over PDE1-4 and a 27-fold selectivity over PDE6 [2], a profile that differs significantly from other PDE5 inhibitors such as sildenafil, vardenafil, and tadalafil [3]. These differences in off-target activity cannot be assumed to be equivalent across compounds, making direct substitution in research or development scientifically unsound without head-to-head comparative data.

JNJ-10258859 Comparative Evidence: PDE5 Potency, Selectivity, and In Vivo Profile


PDE5 Inhibitory Potency: Ki Comparison with Sildenafil and Vardenafil

JNJ-10258859 demonstrates sub-nanomolar potency against PDE5 with a Ki of 0.23 nM, measured using partially purified enzyme from human tissues [1]. This potency is >10-fold greater than sildenafil (Ki range 2-14.7 nM) [2][3] and comparable to vardenafil (IC50 0.7 nM) [4]. The direct comparison with sildenafil was established in the same publication using identical assay conditions, while vardenafil data is from independent studies.

PDE5 inhibition enzyme kinetics erectile dysfunction

High Selectivity Over PDE1-4: Reduced Risk of Non-Vascular Side Effects

JNJ-10258859 exhibits exceptional selectivity against PDE1-4, with inhibition constants >5 μM for PDE4 and >25 μM for PDE2, translating to a ≥22,000-fold selectivity window versus PDE5 (Ki=0.23 nM) [1]. In contrast, sildenafil shows a 375-fold selectivity over PDE1, and vardenafil a 1,000-fold selectivity [2]. This class-level inference suggests JNJ-10258859 may have a lower theoretical risk of side effects mediated by PDE1 inhibition (e.g., tachycardia, vasodilation) compared to other PDE5 inhibitors.

PDE selectivity off-target activity safety pharmacology

PDE6 Selectivity Profile: Implications for Visual Side Effect Risk

JNJ-10258859 has a 27-fold selectivity over PDE6 [1]. This is comparable to vardenafil (21-fold) but notably higher than sildenafil (16-fold) [2]. Tadalafil, however, shows much higher selectivity (550-fold) [3]. Inhibition of PDE6, the isoform expressed in retinal photoreceptors, is linked to transient visual disturbances such as altered color perception. The moderate selectivity of JNJ-10258859 over PDE6 suggests a potential for visual side effects at higher doses, but this profile may be acceptable in research settings where high PDE5 potency is prioritized.

PDE6 inhibition visual safety phosphodiesterase selectivity

Enhanced Cellular cGMP Accumulation: Direct Comparison with Sildenafil

In a cell-based assay using RFL-6 cells, JNJ-10258859 was significantly more potent than sildenafil in potentiating nitric oxide (NO)-induced accumulation of intracellular cGMP [1]. While the exact fold-difference was not quantified, the original publication states that JNJ-10258859 demonstrated greater potency than sildenafil in this functional assay. This indicates that the compound's high enzymatic potency translates to superior cellular efficacy under physiological-like stimulation conditions.

cGMP accumulation cell-based assay functional potency

In Vivo Hemodynamic Profile: Comparison with Sildenafil in Anesthetized Dog Model

In an anesthetized dog model, intravenous administration of JNJ-10258859 produced similar enhancement of pelvic nerve-stimulated intracavernosal pressure as sildenafil, indicating comparable efficacy in facilitating erection [1]. Importantly, JNJ-10258859 did not cause significant changes in mean aortic pressure or heart rate at doses that achieved the therapeutic effect [1]. In contrast, sildenafil at higher doses (3.0 mg/kg) has been reported to decrease total peripheral resistance and induce positive chronotropic and inotropic effects in the same model [2]. This suggests that JNJ-10258859 may offer a more favorable cardiovascular safety margin.

in vivo pharmacology hemodynamics cardiovascular safety

JNJ-10258859: Optimal Research and Industrial Application Scenarios Based on Evidence


In Vitro Studies of PDE5 Pharmacology Requiring High Potency and Selectivity

Due to its sub-nanomolar Ki against PDE5 and >22,000-fold selectivity over PDE1-4 [1], JNJ-10258859 is ideal for experiments that demand precise modulation of the cGMP pathway without confounding effects on other phosphodiesterases. This includes biochemical assays, cellular signaling studies, and target validation efforts where off-target activity could obscure data interpretation.

Cellular and Tissue-Based Models of Erectile Function

JNJ-10258859's demonstrated ability to potently enhance NO-induced cGMP accumulation in RFL-6 cells [2] and to facilitate nerve-stimulated penile erection in an anesthetized dog model [1] makes it a strong candidate for ex vivo tissue bath studies and in vivo animal models of erectile dysfunction. Its comparable efficacy to sildenafil in these models, combined with a potentially favorable cardiovascular profile [3], supports its use in preclinical efficacy and safety assessments.

Structure-Activity Relationship (SAR) Studies and Drug Discovery Programs

As a proprietary compound from Johnson & Johnson, JNJ-10258859 serves as a valuable reference standard and starting point for medicinal chemistry efforts aimed at developing novel PDE5 inhibitors. Its well-characterized potency and selectivity profile [1] provide a benchmark for evaluating new chemical entities. The availability of detailed enzyme inhibition data across multiple PDE isoforms facilitates computational modeling and SAR analysis.

Pharmacology Research Focusing on PDE6-Related Visual Side Effects

Given its 27-fold selectivity over PDE6 [1], which is similar to sildenafil (16-fold) but lower than tadalafil (550-fold) [4], JNJ-10258859 can be employed as a tool compound in studies investigating the link between PDE6 inhibition and visual disturbances. This allows researchers to directly compare the visual safety margins of different PDE5 inhibitor classes in relevant in vivo models.

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